molecular formula C13H25NO2 B8143384 tert-Butyl 2-(2,2-dimethylpiperidin-4-yl)acetate

tert-Butyl 2-(2,2-dimethylpiperidin-4-yl)acetate

Cat. No.: B8143384
M. Wt: 227.34 g/mol
InChI Key: PSJYFTOQBWLYGF-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2,2-dimethylpiperidin-4-yl)acetate is an organic compound with the molecular formula C13H25NO2 and a molecular weight of 227.34 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2,2-dimethylpiperidin-4-yl)acetate typically involves the reaction of 2,2-dimethylpiperidine with tert-butyl bromoacetate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2,2-dimethylpiperidin-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl 2-(2,2-dimethylpiperidin-4-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2,2-dimethylpiperidin-4-yl)acetate involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(2,2-dimethylpiperidin-4-yl)acetate is unique due to its specific functional groups, which confer distinct reactivity and applications. Its tert-butyl ester group makes it particularly useful in protecting carboxylic acids during synthetic transformations .

Properties

IUPAC Name

tert-butyl 2-(2,2-dimethylpiperidin-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2/c1-12(2,3)16-11(15)8-10-6-7-14-13(4,5)9-10/h10,14H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJYFTOQBWLYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCN1)CC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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